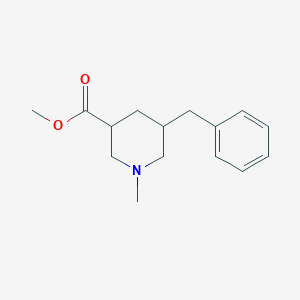

Methyl 5-benzyl-1-methylpiperidine-3-carboxylate

CAS No.:

Cat. No.: VC17539898

Molecular Formula: C15H21NO2

Molecular Weight: 247.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21NO2 |

|---|---|

| Molecular Weight | 247.33 g/mol |

| IUPAC Name | methyl 5-benzyl-1-methylpiperidine-3-carboxylate |

| Standard InChI | InChI=1S/C15H21NO2/c1-16-10-13(8-12-6-4-3-5-7-12)9-14(11-16)15(17)18-2/h3-7,13-14H,8-11H2,1-2H3 |

| Standard InChI Key | VDAOJDXDJUFGAT-UHFFFAOYSA-N |

| Canonical SMILES | CN1CC(CC(C1)C(=O)OC)CC2=CC=CC=C2 |

Introduction

Methyl 5-benzyl-1-methylpiperidine-3-carboxylate is a piperidine derivative that has garnered significant attention in medicinal chemistry due to its potential applications in drug development and synthesis of biologically active molecules. This compound features a piperidine ring with a methyl group attached to the nitrogen atom, a benzyl group at the carbon adjacent to the nitrogen, and a carboxylate ester at position three.

Synthesis Methods

Several synthetic routes have been reported for the preparation of Methyl 5-benzyl-1-methylpiperidine-3-carboxylate. A common method involves the reaction of 3-methyl-5-hydroxypiperidine with benzyl halides to form a quaternary ammonium salt, followed by catalytic hydrogenation to yield the desired piperidine structure. Subsequent reactions may include sulfonylation and nucleophilic substitution to introduce the carboxylate group effectively.

Synthesis Steps

-

Initial Reaction: 3-methyl-5-hydroxypiperidine reacts with benzyl halides.

-

Catalytic Hydrogenation: Formation of the piperidine structure.

-

Sulfonylation and Nucleophilic Substitution: Introduction of the carboxylate group.

Biological Activities and Potential Applications

Research indicates that compounds similar to Methyl 5-benzyl-1-methylpiperidine-3-carboxylate exhibit various biological activities, including potential analgesic effects and central nervous system (CNS) activity. The compound's structural features make it suitable for developing compounds targeting specific biological pathways, particularly in central nervous system disorders.

Potential Applications

-

Analgesic Effects: Certain piperidine derivatives are known for their pain-relieving properties.

-

CNS Activity: Potential applications in central nervous system disorders.

Comparison with Similar Compounds

Methyl 5-benzyl-1-methylpiperidine-3-carboxylate stands out due to its specific arrangement of functional groups and stereochemistry, which may influence its interaction with biological targets differently than its analogs. This uniqueness could lead to distinct pharmacological profiles and applications compared to similar compounds like Methyl 1-benzylpiperidine-3-carboxylate and Methyl 1-benzyl-4-oxopiperidine-3-carboxylate.

Comparison Table

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 5-benzyl-1-methylpiperidine-3-carboxylate | Not explicitly provided | Specific stereochemistry and functional group arrangement |

| Methyl 1-benzylpiperidine-3-carboxylate | C14H19NO2 | Simpler structure, fewer substituents |

| Methyl 1-benzyl-4-oxopiperidine-3-carboxylate | C14H17NO3 | Contains a ketone group, altering reactivity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume